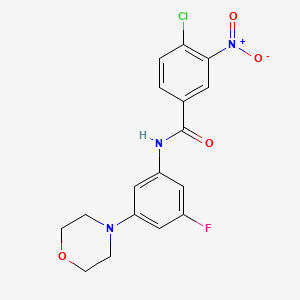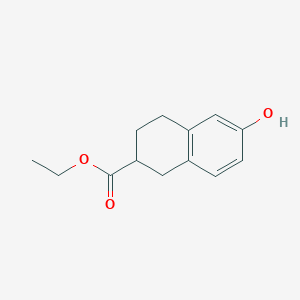![molecular formula C12H15N3OS B13932793 7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a pyrimidine ring with a pyrrole ring. The presence of a cyclopentyl group and a methylthio group further enhances its chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2,4-diamino-6-cyclopentylpyrimidine with methylthioacetic acid under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Amino or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity and disrupting cell signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in various disease models .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Cyclopentyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 6-Acetyl-8-cyclopentyl-2-hydroxy-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl and methylthio groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C12H15N3OS |
|---|---|
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
7-cyclopentyl-2-methylsulfanyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H15N3OS/c1-17-12-13-7-8-6-10(16)15(11(8)14-12)9-4-2-3-5-9/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
FNJCSTZUPQRONZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C2CC(=O)N(C2=N1)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



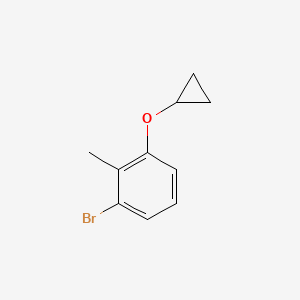
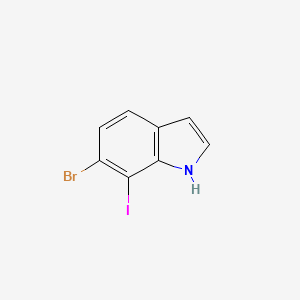
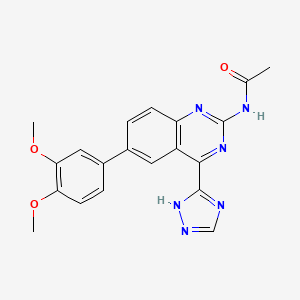

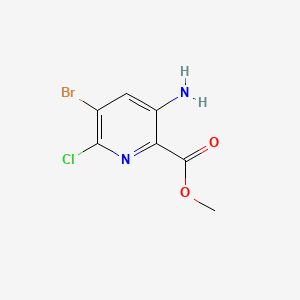
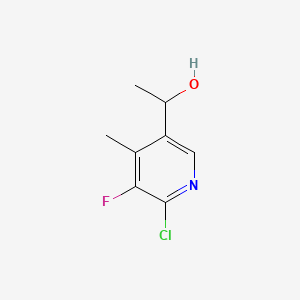
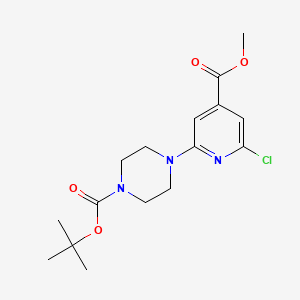

![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)

